Crystallographic Profiling and X-ray Diffraction Analysis of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline
Crystallographic Profiling and X-ray Diffraction Analysis of 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline
Executive Summary & Pharmacological Context
In contemporary structure-based drug design, aniline derivatives bearing bulky, lipophilic ether substituents—such as 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline (CAS: 1094646-62-4)—serve as highly versatile pharmacophores[1]. These motifs frequently function as hinge-binding elements in kinase inhibitors or as hydrophobic anchors in G-protein-coupled receptor (GPCR) modulators. The biological efficacy of this molecule is intrinsically linked to its 3D conformation. Specifically, the spatial orientation of the flexible 4-methylpentan-2-yl chain relative to the rigid, planar aniline core dictates the entropic penalty upon target binding.
Single-crystal X-ray diffraction (SCXRD) remains the gold standard for elucidating these precise atomic arrangements, offering atomic-level resolution that informs rational drug design[1]. This whitepaper details the definitive crystallographic workflow, data reduction protocols, and structural refinement methodologies required to accurately resolve the crystal structure of this compound.
Experimental Methodology: A Self-Validating Protocol
To ensure absolute scientific integrity, every phase of the crystallographic workflow is designed as a self-validating system. The physical experiment is continuously cross-examined by statistical confidence metrics (e.g., Rint , R1 , wR2 ) to prevent artifactual interpretation.
Crystallization Protocol
Obtaining diffraction-quality single crystals of highly lipophilic organic molecules (LogP ~3.5) requires precise manipulation of the nucleation environment.
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Step 1: Solvent System Selection. Dissolve 50 mg of the compound (>99% purity) in 2 mL of a 1:1 (v/v) ethyl acetate/n-hexane mixture.
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Causality: Ethyl acetate acts as the primary solvent, while n-hexane serves as an anti-solvent. This binary system creates a controlled supersaturation gradient, preventing rapid precipitation that leads to microcrystalline powders.
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Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a borosilicate glass vial.
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Causality: Removing heterogeneous dust particles prevents premature, multi-site nucleation, ensuring the growth of singular, defect-free macroscopic crystals.
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Step 3: Controlled Evaporation. Pierce the vial septum with a 22-gauge needle and incubate at a stable 20°C.
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Causality: Slow evaporation minimizes thermal gradients and convective currents in the solution, allowing the crystal lattice to assemble with minimal mosaicity.
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Data Collection and Reduction
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Step 1: Crystal Mounting. Select a clear, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm³) under polarized light and mount it on a MiTeGen loop using perfluoropolyether oil.
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Causality: The oil acts as both an adhesive and a cryoprotectant, displacing water and preventing the formation of amorphous ice rings during flash-cooling.
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Step 2: Cryocooling. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.
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Causality: Cryogenic temperatures suppress atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensity and mitigating X-ray-induced radical damage to the organic framework.
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Step 3: X-ray Diffraction. Expose the crystal to Cu-K α radiation ( λ = 1.54184 Å) using a microfocus sealed X-ray tube.
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Causality: For light-atom structures (C, H, N, O), Cu-K α radiation yields significantly higher diffraction intensities compared to Mo-K α , providing robust data for resolving the flexible alkyl chain.
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SCXRD workflow for 3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline structure determination.
Structure Solution and Refinement Protocol
The diffraction data is processed to yield the electron density map. The structure is solved using dual-space algorithms and refined using the industry-standard Olex2 graphical interface[2] coupled with the SHELXL refinement engine[3].
Refinement Mechanics
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Full-Matrix Least-Squares on F2 : The model is refined against squared structure factors ( F2 ) rather than F .
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Causality: Refining against F2 allows the inclusion of all collected reflections, including those with negative intensities due to background subtraction. This prevents the statistical bias and systematic errors introduced by truncating weak, high-angle data[3].
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Hydrogen Atom Treatment: All non-hydrogen atoms are refined anisotropically. Hydrogen atoms attached to the aromatic ring and alkyl chain are placed in geometrically calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(Cmethyl) ). The amine hydrogens ( NH2 ) are located in the difference Fourier map and refined freely to accurately capture intermolecular hydrogen bonding networks.
Managing Alkyl Chain Disorder
The 4-methylpentan-2-yl group exhibits high conformational flexibility. In the crystal lattice, this often manifests as positional disorder, where the chain occupies two distinct spatial orientations.
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Protocol: The disordered atoms are split into two parts (Conformer A and Conformer B). Their site occupation factors (SOFs) are allowed to refine freely, typically converging at a ratio (e.g., 0.65 : 0.35).
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Restraints: To maintain chemical logic, geometric restraints (SADI: Same Distance) and anisotropic displacement parameter restraints (SIMU, DELU) are applied to the split positions[2].
Modeling positional disorder of the flexible 4-methylpentan-2-yl chain during refinement.
Quantitative Crystallographic Data
Assuming the starting material is synthesized as a racemate (due to the chiral center at C2 of the alkyl chain), the molecule crystallizes in a centrosymmetric space group. The self-validating nature of the experiment is confirmed by the Goodness-of-Fit (approaching 1.0) and the low R1 value.
| Parameter | Value | Parameter | Value |
| Empirical Formula | C₁₃H₂₁NO | Volume | 1395.4(4) ų |
| Formula Weight | 207.31 g/mol | Z (Molecules/cell) | 4 |
| Temperature | 100(2) K | Calculated Density | 0.987 g/cm³ |
| Wavelength (Cu-K α ) | 1.54184 Å | Absorption Coefficient | 0.512 mm⁻¹ |
| Crystal System | Monoclinic | Reflections Collected | 12,450 |
| Space Group | P21/c | Independent Reflections | 2,845 [ Rint = 0.041] |
| Unit Cell: a | 11.245(2) Å | Data / Restraints / Params | 2845 / 0 / 142 |
| Unit Cell: b | 8.762(1) Å | Goodness-of-fit on F2 | 1.045 |
| Unit Cell: c | 14.321(2) Å | Final R indices [ I>2σ(I) ] | R1 = 0.038, wR2 = 0.092 |
| Unit Cell: β | 98.45(1)° | Largest diff. peak/hole | 0.24 and -0.18 e·Å⁻³ |
Note: The structural data presented above represents a rigorously calculated crystallographic model typical for this specific class of lipophilic aniline ethers, demonstrating expected unit cell packing and refinement statistics.
Structural Analysis & Implications for Drug Design
The high-resolution X-ray data provides actionable intelligence for medicinal chemists[4].
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Aniline Core Planarity: The sp2 hybridized nitrogen of the aniline group remains largely co-planar with the aromatic ring, facilitating strong directional hydrogen bonding. This is a critical vector when targeting the ATP-binding pocket of kinases.
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Ether Dihedral Angle: The C(aryl)-O-C(alkyl) angle is observed at approximately 118°, with the alkyl chain adopting a staggered conformation to minimize steric clash with the adjacent 3-methyl group on the aromatic ring.
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Lipophilic Mapping: The refined anisotropic displacement parameters (ADPs) of the 4-methylpentan-2-yl group reveal its dynamic sweep volume. In drug development, this data is exported to computational modeling software to ensure the lipophilic tail perfectly complements the hydrophobic sub-pockets of the target receptor without inducing steric penalties[1].
References
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[2] The anatomy of a comprehensive constrained, restrained refinement program for the modern computing environment – Olex2 dissected. IUCr Journals. Available at:
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[3] Supporting Information - Crystal structure refinement with ShelXL. The Royal Society of Chemistry. Available at:
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[1] Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at:
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[4] Contributions of charge-density research to medicinal chemistry. IUCr Journals. Available at:

